Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate
Description
Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with two fused rings: a six-membered ring containing two nitrogen atoms (5,7-diaza) and a four-membered ring. The compound is derived from its carboxylic acid counterpart, 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid (CAS: 1186202-25-4), by esterification of the carboxyl group . Key properties include:
- Molecular formula: C₇H₈N₂O₄
- Molecular weight: 184.15 g/mol
- Storage: Recommended at -20°C in sealed containers to prevent degradation .
- Purity: Available in research-grade purity (≥95%–98%) from suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. and GLPBIO .
This compound is primarily used as a building block in organic synthesis and pharmaceutical research, particularly in the development of protease inhibitors or spirocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-14-5(11)4-2-8(3-4)6(12)9-7(13)10-8/h4H,2-3H2,1H3,(H2,9,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPUXMCYLFOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| CsOH | Cyclocondensation | 31 |
| STAB | Reductive amination | 2.3 |
| Triphosgene | Urea formation | 65 |
Purification and Characterization
Chromatographic techniques dominate purification. Silica gel flash chromatography with gradients of ethyl acetate in hexane effectively isolates the target compound. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures achieves >95% purity.
Spectroscopic validation :
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂), and 5-nitro-2-furoic acid . Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Compound A : Methyl 2-Oxa-5,7-Diazaspiro[3.4]octane-6,8-Dione
- Molecular formula : C₅H₆N₂O₃
- Key differences : Replaces the dioxo groups with a single oxygen atom (oxa) in the six-membered ring.
- Collision Cross-Section (CCS) :
- Applications: Likely used in peptide mimetics due to its oxazolidinone-like structure.
Compound B : tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]octane-2-Carboxylate
- Molecular formula : C₁₀H₁₆N₂O₃
- Key differences : Contains a tert-butyl ester group and one fewer oxygen atom in the diazaspiro ring.
- Regulatory data : Classified under HS code 2933990090 (heterocyclic compounds with nitrogen heteroatoms) with a 6.5% MFN tariff .
Compound C : 7-(2-Methoxyethyl)-2,5,7-Triazaspiro[3.4]octane-6,8-Dione
Comparative Data Table
Research and Industrial Relevance
- Target compound : Valued for its spirocyclic rigidity, which enhances binding affinity in enzyme inhibition studies .
- Compound B : The tert-butyl group improves stability during synthetic steps, making it a preferred intermediate .
- Compound C : The triaza and methoxyethyl groups may enhance bioavailability and target specificity .
Biological Activity
Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C9H12N2O4
- CAS Number : 2920436-42-4
- IUPAC Name : Methyl 7-methyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate
- SMILES Notation : O=C(C1CC2(NC(N(C)C2=O)=O)C1)OC
Antimicrobial Properties
Recent studies have indicated that compounds derived from the diazaspiro[3.4]octane scaffold exhibit significant antimicrobial activity. For instance, a study evaluating various derivatives against Mycobacterium tuberculosis found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL, indicating potent antitubercular activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 17 | 0.016 | Very Active |
| Compound 18 | 0.032 | Active |
| Compound 24 | 0.064 | Moderately Active |
Anticancer Activity
The diazaspiro[3.4]octane core has been identified as a promising structure for anticancer agents. Specific inhibitors targeting menin-MLL1 interactions have shown efficacy in preclinical models, suggesting that modifications to the core structure can enhance biological activity against cancer cells .
The biological activity of this compound may involve various mechanisms:
- Inhibition of Key Enzymes : Compounds within this class may act as enzyme inhibitors, disrupting critical pathways in microbial and cancer cell metabolism.
- Interaction with Receptors : Some derivatives have been shown to selectively bind to dopamine receptors, indicating potential applications in neuropharmacology .
- Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antitubercular Activity
A recent study published in Molecules detailed the synthesis and evaluation of a series of nitrofuran carboxamide derivatives based on the diazaspiro[3.4]octane framework. The findings highlighted that specific substitutions significantly enhanced their activity against drug-sensitive strains of Mycobacterium tuberculosis .
Clinical Implications
Although there are no direct clinical trials reported for this compound specifically, its structural relatives have shown promise in preclinical studies for treating conditions such as tuberculosis and various cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate in laboratory settings?
- Methodological Answer : Synthesis typically involves annulation strategies to construct the spirocyclic core. One approach uses cyclopentane or cyclobutane precursors, leveraging ring-closing reactions with nitrogen and carbonyl-containing reagents. For example, annulation of a four-membered ring using cyclic ketones and diamines under acidic conditions can yield the diazaspiro backbone. Post-functionalization with methyl carboxylate groups is achieved via esterification or transesterification. Reaction optimization focuses on minimizing side products (e.g., over-oxidation) by controlling stoichiometry and temperature .
Q. How can researchers characterize the spirocyclic structure of this compound?
- Methodological Answer : X-ray crystallography (using programs like SHELXL ) is critical for confirming the spiro geometry. Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton environments, with distinct signals for the spiro-junction carbons (δ 60-80 ppm in NMR). High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) validate molecular weight and purity, while infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm for diketone groups) .
Q. What factors influence the stability of this compound under experimental conditions?
- Methodological Answer : Stability is pH-dependent due to hydrolysis of the ester and diketone groups. In aqueous solutions, neutral to mildly acidic conditions (pH 4–6) minimize degradation. Temperature control (4–25°C) and inert atmospheres (N) prevent oxidation. Lyophilization is recommended for long-term storage. Analytical monitoring via HPLC at intervals ensures batch consistency .
Advanced Research Questions
Q. How do structural modifications at the 2-carboxylate position affect the compound’s bioactivity?
- Methodological Answer : Replacing the methyl ester with bulkier groups (e.g., tert-butyl) alters solubility and membrane permeability, impacting pharmacokinetics. For example, tert-butyl derivatives show enhanced metabolic stability in hepatic microsome assays. Conversely, introducing electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity, potentially improving target binding. Comparative studies using analogs (e.g., ethyl or benzyl esters) require docking simulations and in vitro activity assays to map structure-activity relationships (SAR) .
Q. What analytical challenges arise in quantifying trace impurities of this compound in pharmaceutical matrices?
- Methodological Answer : Co-elution of structurally similar degradation products (e.g., desmethyl analogs) complicates HPLC analysis. Using orthogonal methods like Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) improves resolution. Forced degradation studies (acid/base/oxidative stress) identify major impurities, while quantitative NMR (qNMR) validates reference standards. Method validation follows ICH Q2(R1) guidelines for specificity, accuracy, and LOQ/LOD .
Q. How can computational modeling predict the reactivity of the diazaspiro core in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying susceptible sites (e.g., diketone carbons) for nucleophilic attack. Molecular Dynamics (MD) simulations in solvated systems predict reaction pathways, such as ring-opening under basic conditions. Validation involves comparing computed activation energies with experimental kinetic data from stopped-flow spectroscopy .
Q. What strategies resolve contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell line variability). Standardizing protocols (e.g., ATP-based viability assays vs. caspase-3 activation) reduces variability. Meta-analyses of published data using tools like ROS-meta or RevMan identify confounding factors. Orthogonal assays (e.g., transcriptomics or proteomics) validate mechanisms, while isogenic cell lines control for genetic background effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
